molecular formula C12H11F6NO2 B12286072 3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid

3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid

Cat. No.: B12286072
M. Wt: 315.21 g/mol
InChI Key: GJIOUDGNHUFMOW-UHFFFAOYSA-N
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Description

3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is a compound with the molecular formula C12H11F6NO2 It is characterized by the presence of an amino group, a butyric acid moiety, and a phenyl ring substituted with two trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-bis(trifluoromethyl)benzene and butyric acid derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives and imino derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid is unique due to the combination of its amino group, butyric acid moiety, and trifluoromethyl-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H11F6NO2

Molecular Weight

315.21 g/mol

IUPAC Name

3-amino-4-[3,5-bis(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C12H11F6NO2/c13-11(14,15)7-1-6(3-9(19)5-10(20)21)2-8(4-7)12(16,17)18/h1-2,4,9H,3,5,19H2,(H,20,21)

InChI Key

GJIOUDGNHUFMOW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(CC(=O)O)N

Origin of Product

United States

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